molecular formula C15H17NO B282098 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene

3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene

Numéro de catalogue B282098
Poids moléculaire: 227.3 g/mol
Clé InChI: HCIMTOCTCFSUOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene, also known as E-OAPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been shown to have anti-inflammatory and antioxidant effects. 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has also been shown to improve cognitive function and memory in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene in lab experiments is its high potency and specificity. 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene in lab experiments is its complex synthesis method, which makes it difficult and time-consuming to produce.

Orientations Futures

There are several future directions for research on 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene. One area of interest is the development of 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene and to optimize its pharmacokinetic properties. Additionally, studies are needed to explore the potential use of 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene in combination with other drugs for enhanced therapeutic efficacy.

Méthodes De Synthèse

3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene is synthesized through a multi-step process involving the reaction of 2,5-dimethoxytetrahydrofuran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by a series of oxidation and reduction reactions. The final product is obtained through a cyclization reaction using sodium hydride.

Applications De Recherche Scientifique

3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene can inhibit the growth of cancer cells, induce cancer cell apoptosis, and enhance the efficacy of chemotherapy drugs. 3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Propriétés

Formule moléculaire

C15H17NO

Poids moléculaire

227.3 g/mol

Nom IUPAC

3-ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene

InChI

InChI=1S/C15H17NO/c1-2-16-10-15-8-7-11(17-15)9-13(15)12-5-3-4-6-14(12)16/h3-8,11,13H,2,9-10H2,1H3

Clé InChI

HCIMTOCTCFSUOH-UHFFFAOYSA-N

SMILES

CCN1CC23C=CC(O2)CC3C4=CC=CC=C41

SMILES canonique

CCN1CC23C=CC(O2)CC3C4=CC=CC=C41

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.